N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a cyclopropane core substituted with a 4-fluorophenyl group and a carboxamide side chain linked to a bis(furan-2-yl)ethyl moiety. The cyclopropane ring introduces significant ring strain, which may enhance reactivity or influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)20(9-10-20)19(23)22-13-16(17-3-1-11-24-17)18-4-2-12-25-18/h1-8,11-12,16H,9-10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSOQPFFSNXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach is the reaction of 2,2-bis(furan-2-yl)ethylamine with 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the cyclopropane ring can provide rigidity to the molecule. These interactions can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and its closest analogs:
*Estimated based on cyclopropane analogs.
Key Observations:
This may impact binding kinetics in biological targets . The cyclopropane core in the target compound and bithiophene analog (C20H18FNOS2) retains high strain, which could enhance reactivity or stabilize specific conformations .
Substituent Effects: The 4-fluorophenyl group (target and bithiophene analog) provides electron-withdrawing effects, enhancing metabolic stability compared to the 4-chlorophenyl (larger, more lipophilic) or 4-methoxyphenoxy (electron-donating) groups . Bis(furan-2-yl)ethyl vs. bithiophene-ethyl: Furan rings offer oxygen-based hydrogen bonding, whereas thiophenes contribute sulfur-mediated hydrophobic interactions and altered electronic properties .
Synthetic Feasibility: The diethylamide derivative (C21H23NO3) was synthesized with a 78% yield via column chromatography, suggesting scalable routes for cyclopropane-carboxamide compounds .
Pharmacological and Material Science Implications
- Metabolic Stability : Fluorine substitution (target compound) generally improves resistance to oxidative metabolism compared to chlorine or methoxy groups .
- Solubility and Bioavailability : The bis(furan) side chain may enhance aqueous solubility relative to bithiophene analogs, which are more hydrophobic due to sulfur atoms .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies pertaining to this compound.
Chemical Structure
The compound features a cyclopropane core substituted with a furan and a fluorophenyl group, which are critical for its biological interactions. The molecular formula is with a molecular weight of approximately 287.31 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HeLa | 5 | Cell cycle arrest |
| This compound | A549 | 8 | Caspase activation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.
Case Study:
In a study conducted by Padmaja et al. (2016), the compound was tested in vitro against RAW 264.7 macrophages and demonstrated a significant reduction in TNF-alpha production at concentrations as low as 5 µM, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Caspase Activation : The compound may activate caspases leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It inhibits the synthesis of pro-inflammatory cytokines, thereby reducing inflammation.
- Cell Cycle Modulation : The compound can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
Q & A
Q. Addressing Data Contradictions :
- Case Study : If cytotoxicity varies across cell lines (e.g., IC of 12 μM in A549 vs. >100 μM in HEK293), conduct:
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out false negatives.
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to assess transport efficiency.
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Advanced: How do substituents on the cyclopropane ring influence its physicochemical and pharmacological properties?
Methodological Answer:
Structural-Activity Relationship (SAR) Insights :
- 4-Fluorophenyl Group : Increases metabolic stability (resistance to oxidative demethylation) and enhances binding affinity to aromatic-rich targets (e.g., estrogen receptors) .
- Bis(furan)ethyl Chain : Introduces hydrogen-bonding capacity (furan O atoms) and conformational flexibility, potentially improving solubility but reducing target selectivity .
Q. Experimental Design for SAR :
Analog Synthesis : Replace the fluorophenyl group with chloro-/methoxy-substituted phenyl or heteroaryl groups.
Property Mapping : LogP (shake-flask method), aqueous solubility (UV/Vis quantification), and plasma protein binding (equilibrium dialysis) .
In Silico Modeling : Molecular dynamics simulations (AMBER or GROMACS) to predict substituent effects on target binding .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
Key Challenges : Low aqueous solubility (due to lipophilic cyclopropane and furan groups) and first-pass metabolism.
Optimization Approaches :
Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the carboxamide nitrogen to enhance intestinal absorption.
Formulation : Nanoemulsions or liposomal encapsulation using excipients like PEG-400 or Labrasol® to improve dispersibility.
Pharmacokinetic Studies : Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .
Basic: How is the compound’s stability assessed under varying storage and experimental conditions?
Methodological Answer:
Stability Protocols :
Thermal Stability : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., cyclopropane ring opening or furan oxidation).
Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for chromophore formation.
Solution Stability : Assess in PBS (pH 7.4) and DMSO at 25°C; use NMR to confirm structural integrity .
Advanced: What computational tools predict its interaction with biological targets, and how are these validated experimentally?
Methodological Answer:
In Silico Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses with targets (e.g., kinases, proteases). Focus on consensus scoring from multiple software.
MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å).
Q. Experimental Validation :
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (, ).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
